molecular formula C6H6FN B1302952 4-Fluoro-3-methylpyridine CAS No. 28489-28-3

4-Fluoro-3-methylpyridine

Cat. No. B1302952
CAS RN: 28489-28-3
M. Wt: 111.12 g/mol
InChI Key: UHNUYEACFGAWEG-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylpyridine is a fluorinated pyridine derivative that is of interest in the field of medicinal chemistry due to its potential as a building block for the synthesis of various pharmaceutical compounds. The presence of the fluorine atom can significantly influence the biological activity of the resulting compounds, making it a valuable moiety in drug design and development.

Synthesis Analysis

The synthesis of fluorinated pyridines, including 4-fluoro-3-methylpyridine, can be achieved through various synthetic strategies. One approach involves the fluorodenitration of nitropyridines mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is general for 2- or 4-nitro-substituted pyridines . Another method includes the synthesis of 4-fluoropyridines based on 2-fluoroallylic alcohols through a series of rearrangements, including the Ireland-Claisen and aza-Cope rearrangements . Additionally, the synthesis of related fluorinated heterocycles, such as 3-amino-4-fluoropyrazoles, involves monofluorination of β-methylthio-β-enaminoketones followed by condensation with hydrazines .

Molecular Structure Analysis

The molecular structure of 4-fluoro-3-methylpyridine and related compounds can be characterized by various spectroscopic methods. For instance, the conformational analysis of a related compound, a 4-fluoropiperidine derivative, was studied using NMR analyses, and the solid-state structure was determined by X-ray crystallography . These techniques provide detailed information about the arrangement of atoms within the molecule and can be used to predict the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Fluorinated pyridines can undergo a variety of chemical reactions, which are essential for further functionalization and the synthesis of complex molecules. For example, 4-fluoropyrrolidine derivatives can be converted to various intermediates such as carboxamides and carbonitriles in excellent yields . The fluorination of pyridine N-oxides has also been demonstrated as a method to introduce fluorine at the meta position of pyridines, which is typically challenging due to the electron-rich nature of the aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluoro-3-methylpyridine and related fluorinated compounds are influenced by the presence of the fluorine atom. These properties include thermal stability, phase transitions, and photophysical behavior, which can be studied using techniques like thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), and photoluminescence spectroscopy . The introduction of fluorine can enhance the stability and modify the electronic properties of the compounds, making them suitable for various applications, including organic light-emitting diodes (OLEDs) and positron emission tomography (PET) imaging .

Scientific Research Applications

1. Synthesis of Fluorinated Pyridines

  • Application Summary: Fluoropyridines, including 4-Fluoro-3-methylpyridine, are synthesized for their interesting and unusual physical, chemical, and biological properties. They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
  • Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .

2. Use in Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethylpyridine (TFMP) derivatives, which include 4-Fluoro-3-methylpyridine, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
  • Methods of Application: The synthesis and applications of TFMP and its derivatives in the agrochemical and pharmaceutical industries are reviewed .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

3. Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors

  • Application Summary: 4-Fluoro-3-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors. These inhibitors have potential therapeutic applications in cytokine-driven diseases like rheumatoid arthritis or psoriasis, and neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease or multiple sclerosis .
  • Methods of Application: An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported. This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
  • Results or Outcomes: The overall yield of the synthesis could be increased from 3.6% to 29.4% using this optimized protocol .

4. Synthesis of Fluorinated Pyrroles

  • Application Summary: Fluoropyridines, including 4-Fluoro-3-methylpyridine, are used in the synthesis of fluorinated pyrroles. These compounds have found wide applications in the field of medicinal chemistry .
  • Methods of Application: The synthesis of fluorine-containing heterocycles based on polyfluorooxiranes and O,N,S-dinucleophiles is reviewed .
  • Results or Outcomes: High yield method for the preparation of substituted 3-fluoropyridines with use Selectfluor® has been applied in synthesis of compounds possessing by herbicidal activity .

5. Synthesis of F18 Substituted Pyridines

  • Application Summary: 4-Fluoro-3-methylpyridine is used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
  • Methods of Application: The methods of synthesis of F18 substituted pyridines are presented .
  • Results or Outcomes: F18 substituted pyridines present a special interest as potential imaging agents for various biological applications .

6. Synthesis of Trifluoromethylpyridines

  • Application Summary: 4-Fluoro-3-methylpyridine can be used to produce several commercial products, including 3-(trifluoromethyl)pyridine (2,3-CTF) .
  • Methods of Application: Similar reaction conditions can be applied to 2- or 4-picoline .
  • Results or Outcomes: A large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .

Safety And Hazards

4-Fluoro-3-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The synthesis of 4-Fluoro-3-methylpyridine and similar compounds has been a topic of interest in recent years due to their potential applications in various fields, including medicine and agriculture . The development of more efficient and versatile synthesis strategies, as well as the exploration of new applications, are potential future directions in this field .

properties

IUPAC Name

4-fluoro-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c1-5-4-8-3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNUYEACFGAWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376575
Record name 4-Fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methylpyridine

CAS RN

28489-28-3
Record name 4-Fluoro-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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